molecular formula C47H57N3O14 B12369632 RNA polymerase-IN-2

RNA polymerase-IN-2

Cat. No.: B12369632
M. Wt: 888.0 g/mol
InChI Key: DFEMHOWTZZBZMN-QJLZHFJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RNA polymerase-IN-2 is a compound that inhibits the activity of RNA polymerase, an enzyme responsible for transcribing DNA into RNA. This compound is particularly significant in the study of viral replication and transcription, as it can potentially halt the replication of RNA viruses by targeting their RNA-dependent RNA polymerase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-2 typically involves the use of in vitro transcription systems. These systems utilize bacteriophage RNA polymerases, such as T7, T3, and SP6, to transcribe DNA templates into RNA. The reaction conditions often include a DNA template with a specific promoter sequence, nucleoside triphosphates (NTPs), and the RNA polymerase enzyme .

Industrial Production Methods: Industrial production of this compound involves scaling up the in vitro transcription process. This includes optimizing the reaction conditions to maximize yield and purity. The process may also involve the use of bioreactors and purification techniques such as chromatography to isolate the desired RNA product .

Chemical Reactions Analysis

Types of Reactions: RNA polymerase-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

RNA polymerase-IN-2 has a wide range of applications in scientific research:

Mechanism of Action

RNA polymerase-IN-2 exerts its effects by binding to the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from transcribing RNA from a DNA template, effectively halting viral replication. The molecular targets include the active site of the RNA polymerase, where the compound interferes with the binding of nucleoside triphosphates .

Comparison with Similar Compounds

RNA polymerase-IN-2 can be compared with other RNA polymerase inhibitors, such as:

Uniqueness: this compound is unique in its specific binding affinity and inhibition mechanism, which may offer advantages in terms of potency and selectivity compared to other inhibitors .

Properties

Molecular Formula

C47H57N3O14

Molecular Weight

888.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C47H57N3O14/c1-21-13-12-14-22(2)46(58)49-37-41(56)33-32(36-44(37)63-31-20-28(60-18-16-50(9)10)19-29(52)35(31)48-36)34-43(26(6)40(33)55)64-47(8,45(34)57)61-17-15-30(59-11)23(3)42(62-27(7)51)25(5)39(54)24(4)38(21)53/h12-15,17,19-21,23-25,30,38-39,42,53-55,57H,16,18H2,1-11H3,(H,49,58)/b13-12+,17-15+,22-14-/t21-,23+,24+,25+,30-,38-,39+,42+,47-/m0/s1

InChI Key

DFEMHOWTZZBZMN-QJLZHFJLSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)C

Origin of Product

United States

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